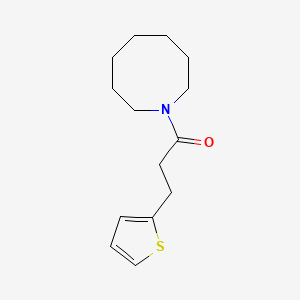![molecular formula C15H14N2O2 B7499586 N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7499586.png)
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide, also known as C646, is a small molecule inhibitor that has been widely used in scientific research. This compound is known to inhibit the activity of the histone acetyltransferase (HAT) p300/CBP, which plays a crucial role in regulating gene expression.
Wirkmechanismus
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide inhibits the activity of p300/CBP by binding to the acetyl-CoA binding site of the enzyme. This prevents the enzyme from acetylating histones and other proteins, leading to changes in gene expression and cellular function. The inhibition of p300/CBP by this compound has been shown to induce apoptosis in cancer cells and reduce inflammation in animal models.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models, and improve glucose tolerance in diabetic mice. This compound has also been shown to regulate the expression of genes involved in metabolism, cell cycle progression, and DNA damage response.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has several advantages as a tool for studying the role of p300/CBP in biological processes. It is a small molecule inhibitor that can be easily synthesized and purified. It has high selectivity for p300/CBP and does not inhibit other histone acetyltransferases. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has low bioavailability, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the use of N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide in scientific research. One direction is to study the role of p300/CBP in epigenetic regulation and chromatin remodeling. Another direction is to investigate the potential therapeutic applications of this compound in cancer, inflammation, and neurodegenerative diseases. Additionally, the development of new inhibitors with improved solubility and bioavailability could expand the use of p300/CBP inhibitors in scientific research.
Synthesemethoden
The synthesis of N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide involves the reaction between 4-cyanobenzyl chloride and 2,3-dimethylfuran-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a high temperature. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide has been widely used in scientific research as a tool to study the role of p300/CBP in various biological processes. It has been shown to inhibit the activity of p300/CBP in vitro and in vivo, leading to changes in gene expression and cellular function. This compound has been used to study the role of p300/CBP in cancer, inflammation, metabolism, and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
N-[(4-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-11-14(7-8-19-11)15(18)17(2)10-13-5-3-12(9-16)4-6-13/h3-8H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJJYJUXKKISAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)N(C)CC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Pyrazol-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7499517.png)




![N-[(4-cyanophenyl)methyl]-N,2,5-trimethylfuran-3-carboxamide](/img/structure/B7499543.png)
![5-bromo-2-chloro-N-[(4-cyanophenyl)methyl]-N-methylbenzamide](/img/structure/B7499550.png)


![N-[(4-cyanophenyl)methyl]-N-methylpyridine-4-carboxamide](/img/structure/B7499562.png)

![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7499567.png)
